molecular formula C26H31F3N4O2 B2562197 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 922040-49-1

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2562197
CAS RN: 922040-49-1
M. Wt: 488.555
InChI Key: VHNXTEZJGUYOCA-UHFFFAOYSA-N
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Description

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C26H31F3N4O2 and its molecular weight is 488.555. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Piperidine Derivatives : A study explored the synthesis of piperidine derivatives with a quinazoline ring system as potential antihypertensive agents, showing that certain derivatives produced strong hypotension in a rat model, indicating the potential medicinal applications of these compounds (H. Takai et al., 1986).

  • Pharmacological Activities of Thioureas : Research on N-acyl-N-phenyl-1-pyrrolidine-, 1-piperidine-, and tetrahydroquinoline-derived thioureas demonstrated various pharmacological activities, including platelet antiaggregating effects and moderate hypoglycemic activity in rats, highlighting the therapeutic potential of these compounds (A. Ranise et al., 1991).

Pharmacokinetics and Metabolism

  • Metabolite Identification and Transporter-Mediated Excretion : A detailed study identified the metabolites of a novel If channel inhibitor in human urine, plasma, and feces, and investigated the renal and hepatic uptake transporters for these metabolites, providing insight into the drug's excretion pathways (K. Umehara et al., 2009).

Biological and Medicinal Applications

  • Estrogen Receptor Binding and Anti-proliferative Activities : Compounds synthesized from pyrimidine-piperazine-chromene and -quinoline conjugates were evaluated against human breast cancer cell lines, showing significant anti-proliferative activities. Molecular docking studies further supported these findings, offering a foundation for the development of new cancer therapies (I. Parveen et al., 2017).

Conformational and Configurational Studies

  • Crystal Structure and DFT Studies : The crystal structure and Hirshfeld surface analysis of an ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate compound were conducted to understand its structural properties and interactions, which are crucial for designing compounds with desired biological activities (Yassir Filali Baba et al., 2019).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31F3N4O2/c1-32-13-5-6-18-16-19(7-12-22(18)32)23(33-14-3-2-4-15-33)17-30-24(34)25(35)31-21-10-8-20(9-11-21)26(27,28)29/h7-12,16,23H,2-6,13-15,17H2,1H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNXTEZJGUYOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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